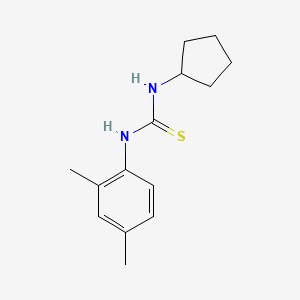
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal agent that has been used extensively in medical research. It is a member of the azole class of antifungal agents, which also includes fluconazole and itraconazole. Clotrimazole is commonly used to treat fungal infections, including athlete's foot, ringworm, and jock itch.
作用機序
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to disruption of the fungal cell membrane, and ultimately, cell death. This compound also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. This can lead to drug interactions, and may limit the use of this compound in certain patients. This compound has also been found to have immunomodulatory effects, and has been shown to enhance the immune response in certain situations.
実験室実験の利点と制限
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has a number of advantages for use in lab experiments. It is relatively inexpensive, and is readily available. It is also highly effective against a wide range of fungal infections, making it a useful tool for studying fungal biology. However, this compound does have some limitations. It has been found to have some toxicity in certain cell types, and may not be suitable for use in all experiments. Additionally, its activity against certain fungi may be limited, and other antifungal agents may be more effective in certain situations.
将来の方向性
There are a number of future directions for research on 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Further studies will be needed to determine the efficacy of this compound in this application. Another area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound has antitumor properties, and further research will be needed to determine the potential of this compound as a cancer treatment. Additionally, further studies will be needed to determine the potential of this compound as an immunomodulatory agent, and to explore its potential use in other areas of medicine.
合成法
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is synthesized by the condensation of 2-methyl-4H-chromen-4-one with 4-chlorophenylacetic acid, followed by esterification with ethanol. The resulting compound is then treated with potassium hydroxide to form the final product, this compound.
科学的研究の応用
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its antifungal properties, and has been found to be effective against a wide range of fungal infections. It has also been studied for its potential antitumor properties, and has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of the enzyme acetylcholinesterase.
特性
IUPAC Name |
3-(4-chlorophenoxy)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-3-21-14-8-9-15-16(10-14)22-11(2)18(17(15)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIQYDQOFAARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)

![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)


![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)